molecular formula C8H8O4 B2760453 Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate CAS No. 57690-99-0

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate

Cat. No.: B2760453
CAS No.: 57690-99-0
M. Wt: 168.148
InChI Key: KAESMWOYICBQIZ-AATRIKPKSA-N
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Description

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate is an organic compound with a furan ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate typically involves the condensation of ethyl acetoacetate with furfural. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydrofuran derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate involves its interaction with specific molecular targets. The furan ring structure allows it to participate in various chemical reactions, which can modulate biological pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Another furan derivative with different functional groups.

    Ethyl 2-furoate: Similar structure but with different reactivity.

    Furfuryl alcohol: A furan derivative with an alcohol functional group.

Uniqueness

Ethyl 2-(5-oxofuran-2(5H)-ylidene)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

ethyl (2E)-2-(5-oxofuran-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-2-11-8(10)5-6-3-4-7(9)12-6/h3-5H,2H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAESMWOYICBQIZ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C=CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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